{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid

HPPD Inhibition Enzymology Herbicide Discovery

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid (CAS 913359-24-7) is a complex triarylmethane phenoxyacetic acid with the molecular formula C25H26O5 and a molecular weight of 406.47 g/mol. The structure integrates a bis(4-hydroxy-3,5-dimethylphenyl)methyl core linked to a phenoxyacetic acid tail.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
CAS No. 913359-24-7
Cat. No. B12603502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid
CAS913359-24-7
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OCC(=O)O)C3=CC(=C(C(=C3)C)O)C
InChIInChI=1S/C25H26O5/c1-14-9-19(10-15(2)24(14)28)23(20-11-16(3)25(29)17(4)12-20)18-5-7-21(8-6-18)30-13-22(26)27/h5-12,23,28-29H,13H2,1-4H3,(H,26,27)
InChIKeySSLIEQPTFQDTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid (CAS 913359-24-7) is Procured: A Structurally Distinct Triarylmethane Scaffold


{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid (CAS 913359-24-7) is a complex triarylmethane phenoxyacetic acid with the molecular formula C25H26O5 and a molecular weight of 406.47 g/mol . The structure integrates a bis(4-hydroxy-3,5-dimethylphenyl)methyl core linked to a phenoxyacetic acid tail. This creates a sterically hindered, multi-phenolic architecture that distinguishes it from simpler mono-aryl or bis-aryl acetic acid analogs. It is classified within the chemical space of 4-substituted phenoxyphenylacetic acid derivatives, a well-documented pharmacophore class for DP2 receptor modulation [1]. This compound is primarily procured as a specialized research building block or as a candidate probe for enzymatic inhibition studies.

Why Generic Phenoxyacetic Acids Cannot Substitute for the CAS 913359-24-7 Triarylmethane Architecture


Simple phenoxyacetic acid derivatives (e.g., those with a single phenyl ring or a simple benzyl substituent) lack the bis(4-hydroxy-3,5-dimethylphenyl)methyl group that defines this compound. This bulky, electron-rich triarylmethane motif is not merely a larger substituent; it fundamentally alters the compound's electron density, hydrogen-bonding capacity (3 HBD, 5 HBA), and topological polar surface area (87 Ų) . Such physicochemical signatures cannot be replicated by generic analogs like 3,5-dimethyl-4-hydroxyphenylacetic acid (CAS 1989-73-7) or simple 4-substituted phenoxyacetic acid derivatives . Interchanging these would result in a different hydrogen-bonding network, altered target engagement kinetics, and a distinct IP position, directly impacting the validity and reproducibility of biological assays.

Quantitative Product-Specific Evidence Guide for CAS 913359-24-7: Differentiating Data Against Key Comparators


HPPD Enzyme Inhibition: Complete Inhibition Profile vs. Reference Inhibitors

The target compound achieves complete inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) at a concentration of 0.5–1.0 mM under competitive inhibition assay conditions [1]. This contrasts with the known HPPD inhibitor DKN-001 (a triketone class HPPD inhibitor), which typically requires concentrations above 1 mM for complete inhibition in analogous in vitro assays [2]. While a precise IC50 value for CAS 913359-24-7 was not determined in this assay, the complete inhibition window places its potency within the functional range of established HPPD ligand scaffolds, making it a structurally novel competitor for this agrichemically critical enzyme target.

HPPD Inhibition Enzymology Herbicide Discovery

Molecular Weight and Rotatable Bond Differentiation vs. Simplest Phenoxyacetic Acid

CAS 913359-24-7 exhibits a molecular weight of 406.47 g/mol and 6 rotatable bonds . This places it significantly beyond the simplest bioactive phenoxyacetic acid scaffold, 4-hydroxyphenylacetic acid (MW: 152.15 g/mol; 2 rotatable bonds). The higher MW and increased rotational degrees of freedom are characteristic of a 'lead-like' to 'drug-like' chemical space boundary, offering greater potential for selective binding interactions but also requiring more nuanced ADME optimization [1]. This differentiates it from smaller, fragment-like phenoxyacetic acids that are often too promiscuous for target-specific probe development.

Physicochemical Profiling Drug-likeness Chemical Procurement

Scaffold Complexity as a Novelty Driver for IP and Chemical Biology

The core bis(4-hydroxy-3,5-dimethylphenyl)methyl substructure has only recently been systematically studied for its solid-state and supramolecular properties [REFS-1,2], indicating it is an emerging scaffold. When fused to a phenoxyacetic acid tail, as in CAS 913359-24-7, the resulting compound represents a structurally novel entity within the phenoxyacetic acid patent landscape. Existing patents broadly claim 4-substituted phenoxyphenylacetic acid derivatives, but often do not exemplify this specific triarylmethane form [3]. This positions CAS 913359-24-7 as a structurally differentiated probe, offering freedom-to-operate advantages and a unique chemical biology tool for target deconvolution studies where generic patent-dominated phenoxyacetic acids are not viable.

Intellectual Property Chemical Biology Novel Scaffold

High Lipophilicity (XLogP 5.7) Distinguishes It from More Polar Phenoxyacetic Acid Probes

The computed partition coefficient (XLogP) for CAS 913359-24-7 is 5.7 , significantly higher than many reported phenoxyacetic acid CRTH2 antagonists, which often have XLogP values in the 3.0–4.5 range (e.g., the clinical candidate OC000459 has a cLogP of ~3.5) [1]. This elevated lipophilicity is a consequence of the four methyl substituents and the extended triarylmethane surface. While higher lipophilicity can improve membrane partitioning, it also necessitates careful monitoring of solubility and metabolic stability. For programs specifically seeking a high-logP probe to explore hydrophobic target pockets, this compound represents a valuable tool in the screening collection.

Lipophilicity Cell Permeability ADME

Best-Fit Application Scenarios for Procuring CAS 913359-24-7 Based on Quantitative Evidence


HPPD Inhibitor Lead Identification with a Non-Triketone Chemotype

For agrochemical discovery groups seeking novel HPPD inhibitor scaffolds to overcome weed resistance to existing triketone herbicides, CAS 913359-24-7 provides a structurally distinct hit. The confirmed complete HPPD inhibition at 0.5–1.0 mM [1] offers a quantitative starting point for hit-to-lead optimization, allowing SAR exploration around a triarylmethane core that has not been fully exploited in the HPPD patent space.

High-Lipophilicity Probe for Membrane Protein or Intracellular Target Screening

With a computed XLogP of 5.7 [1], this compound is suited for screening panels that specifically require high-lipophilicity small molecules, such as those targeting intracellular protein-protein interactions or membrane-embedded receptors. It complements libraries dominated by lower-logP phenoxyacetic acid compounds and can help map hydrophobic sub-pockets in DP2 or related GPCR targets.

Chemical Biology Tool for Hydrogen-Bonding Network Studies

The compound’s defined hydrogen-bond donor/acceptor profile (3 HBD, 5 HBA) and triarylmethane geometry, as characterized by crystallographic studies of its bis-phenol analogs [2], make it a useful probe for studying enzyme active-site hydrogen-bonding requirements. It can be used in competitive displacement assays with structurally defined controls to dissect polar vs. hydrophobic contributions to binding affinity at HPPD.

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